2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid
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Overview
Description
“2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid” is a chemical compound with the CAS Number: 730992-63-9 . It has a molecular weight of 358.35 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H18N4O5/c1-26-8-7-19-11-18-15-14 (19)16 (24)21 (10-13 (22)23)17 (25)20 (15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3, (H,22,23) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 358.35 . It is stored at room temperature and is available in powder form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthetic Applications and Molecular Structures
Syntheses of Cyclic Hydroxamic Acids and Lactams
Research into the synthesis of cyclic hydroxamic acids and lactams with similar structural motifs suggests potential routes for synthesizing related compounds, highlighting the versatility of these structures in chemical synthesis (Hartenstein & Sicker, 1993).
Structural Analysis of Complex Molecules
The study of 5‐Benzyl‐7,9‐dimethoxy‐3‐phenyl‐5H‐pyrazolo[4,3‐c]quinolin‐1‐ium chloride acetic acid solvate demonstrates the importance of detailed structural analysis in understanding the properties and potential applications of complex molecules (Baumer et al., 2004).
Chemical Transformations and Derivative Synthesis
Phenylpropiolic Acids Self-Condensation
The study on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids into various anhydrides showcases the compound's potential in forming structurally complex derivatives, which could have applications in material science or as intermediates in organic synthesis (Baddar, Moussa, & Omar, 1968).
Novel Natural Products from Turkish Lichens
Isolation and structural elucidation of novel compounds from natural sources, such as Turkish lichens, underline the potential for discovering new applications of complex molecules in pharmacology and biochemistry (Kirmizigul et al., 2003).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxopurin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-26-8-7-19-11-18-15-14(19)16(24)21(10-13(22)23)17(25)20(15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZFHSVWGQTEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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